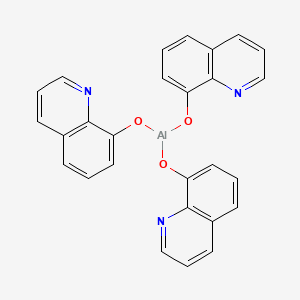

Aluminium tris(quinolin-8-olate)

説明

Historical Context and Emergence as a Paradigm in Organic Optoelectronics

The significance of Aluminium tris(quinolin-8-olate) in materials science surged in 1987 with the seminal work of Ching W. Tang and Steven Van Slyke at Eastman Kodak. iitk.ac.in Their development of a multi-layer organic light-emitting diode (OLED) utilized Alq3 as the electron-transporting and primary light-emitting layer. iitk.ac.inresearchgate.net This device demonstrated unprecedented efficiency and stability for an organic semiconductor device, operating at a low voltage and exhibiting high brightness. This breakthrough is widely considered to have pioneered the era of organic optoelectronics. researchgate.net

Since this discovery, Alq3 has become a "workhorse" material in the field of OLEDs, particularly for fluorescent green light emission. acs.orgiitk.ac.in Its enduring prevalence is due to a combination of favorable characteristics:

Good Electron Transport: It efficiently transports electrons, a crucial function in the operation of OLEDs. researchgate.netvcu.edu

High Luminescence: It exhibits strong photoluminescence and electroluminescence. nih.govresearchgate.net

Relative Stability: The complex shows good thermal and morphological stability. vcu.eduresearchgate.net

Ease of Synthesis: Alq3 can be synthesized and purified with relative ease, making it a cost-effective choice for research and commercial production. acs.orgiitk.ac.inresearchgate.net

The initial success and continued relevance of Alq3 have made it a benchmark against which new emissive and electron-transporting organic materials are often compared.

Fundamental Coordination Geometries and Isomeric Considerations

The octahedral coordination of the three asymmetric 8-hydroxyquinoline (B1678124) ligands around the central aluminum atom leads to the existence of two distinct geometric isomers: meridional (mer) and facial (fac). acs.orgresearchgate.netwikipedia.org

Meridional (mer) Isomer: In this configuration, the three nitrogen atoms (and the three oxygen atoms) are arranged in a meridian around the aluminum ion. Two of the three identical ligands lie in the same plane as the metal ion. researchgate.net The mer isomer is generally considered to be the more thermodynamically stable of the two. nih.govmdpi.com

Facial (fac) Isomer: In this arrangement, the three nitrogen atoms (and the three oxygen atoms) occupy the corners of one face of the octahedron. researchgate.net This isomer is thermodynamically less stable than its meridional counterpart. acs.orgrsc.org

These isomers are not merely structural curiosities; they possess distinct photophysical properties that significantly impact device performance. It has been discovered that the commonly observed green fluorescence of Alq3 originates from the mer isomer, while the fac isomer is responsible for blue fluorescence. acs.org This discovery has spurred research into methods for selectively synthesizing and isolating each isomer to achieve specific emission colors. acs.orgacs.orgnih.gov

Furthermore, Alq3 exhibits polymorphism, meaning it can exist in several different crystalline forms. wikipedia.orgnih.gov At least five crystalline phases have been identified (α, β, γ, δ, and ε), each with unique structural and photophysical characteristics. researchgate.netnih.gov The isomeric composition is linked to these phases; for instance, the δ-phase is known to contain the blue-luminescent fac isomer. vcu.edusoton.ac.uk

| Isomer | Ligand Arrangement | Thermodynamic Stability | Photoluminescence |

| Meridional (mer) | Three identical donor atoms occupy a plane that includes the central metal ion. | More stable. nih.govmdpi.com | Green. acs.org |

| Facial (fac) | Three identical donor atoms occupy the corners of one triangular face of the octahedron. | Less stable. acs.orgrsc.org | Blue. acs.org |

Overview of Key Academic Research Trajectories

The foundational role of Alq3 has spawned numerous avenues of academic research aimed at understanding its fundamental properties and expanding its technological applications.

Synthesis and Isomer Control: A significant research trajectory focuses on the controlled synthesis of Alq3. This includes developing high-purity synthesis methods and, crucially, techniques for the configuration-specific synthesis of the mer and fac isomers to harness their distinct emissive properties. acs.orgnih.govmdpi.com Studies have explored how reaction conditions can favor the formation of one isomer over the other, or even lead to the conversion between them. acs.org

Derivatives for Tunable Properties: Another major area of investigation involves the chemical modification of the 8-hydroxyquinoline ligand. By attaching various electron-donating or electron-withdrawing substituents to the quinoline (B57606) ring system, researchers can finely tune the electronic and optical properties of the resulting Alq3 derivative. nih.govrsc.orgresearchgate.net This strategy has been successfully employed to:

Tune Emission Color: Create complexes that emit light across the visible spectrum, from blue to red. elsevierpure.comnih.gov

Alter Energy Levels: Adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to improve charge injection and transport in devices. rsc.org

Enhance Performance: Improve properties like quantum yield and thermal stability. nih.gov

Advanced Characterization and Polymorphism: Understanding the solid-state structure of Alq3 is critical for optimizing device performance. Advanced characterization techniques, such as solid-state 27Al Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in distinguishing between the mer and fac isomers in the solid state and identifying the different crystalline polymorphs. researchgate.netsoton.ac.uk Research continues to explore the conditions under which different polymorphs are formed and their influence on the material's optical properties. ifo.lviv.ua

Hybrid Materials and Nanostructures: To further enhance or modify the properties of Alq3, researchers have explored the creation of hybrid materials. This involves incorporating Alq3 into matrices or doping it with inorganic nanomaterials like ZnO quantum dots or TiO2. nih.gov Such composites have shown promise for tuning emission colors, for instance, achieving yellow emission for white OLEDs. nih.gov Additionally, the fabrication of Alq3-based nanostructures, such as nanowires and microrods, is being investigated to explore novel optical and electronic phenomena at the nanoscale. researchgate.netifo.lviv.ua

| Research Trajectory | Objective | Key Findings and Approaches |

| Synthesis and Isomer Control | To produce high-purity Alq3 and selectively obtain mer or fac isomers. | Development of synthetic routes that yield specific isomers; study of isomerization processes. acs.orgnih.gov |

| Chemical Derivatization | To tune optoelectronic properties by modifying the 8-hydroxyquinoline ligand. | Attachment of substituents to shift emission wavelength, modify energy levels, and improve quantum efficiency. rsc.orgresearchgate.netnih.gov |

| Advanced Characterization | To understand the link between solid-state structure and properties. | Use of techniques like solid-state NMR to identify isomers and polymorphs (α, β, γ, δ, ε). researchgate.netsoton.ac.uk |

| Hybrid Materials & Nanostructures | To create new functionalities by combining Alq3 with other materials or fabricating nanostructures. | Doping with quantum dots for color tuning; synthesis of nanowires and microrods for novel optical properties. researchgate.netnih.gov |

特性

IUPAC Name |

tri(quinolin-8-yloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Al/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVIEFSHFOWTE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18AlN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027201 | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] Yellow crystalline powder; Insoluble in water; [Dojindo Laboratories MSDS] | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2085-33-8 | |

| Record name | Tris-(8-hydroxyquinoline)aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Crystallization Control

Solution-Phase Synthetic Routes and Ligand Complexation Kinetics

Solution-phase synthesis is a common and versatile approach for producing Alq3. These methods typically involve the reaction of an aluminum source with 8-hydroxyquinoline (B1678124) in a suitable solvent. The kinetics of the complexation between the aluminum ion and the quinolin-8-olate ligands play a critical role in the formation and properties of the final product.

Controlled precipitation is a widely used technique for synthesizing Alq3. This method involves dissolving an aluminum salt, such as aluminum nitrate (B79036) or aluminum chloride, and 8-hydroxyquinoline in a solvent, often ethanol (B145695) or a mixture of ethanol and water. researchgate.netnih.gov The pH of the solution is then adjusted, typically to a range of 3 to 5, to induce the precipitation of the Alq3 complex. researchgate.netresearchgate.net The temperature and stirring rate are crucial parameters that influence the particle size and crystallinity of the precipitate.

A facile co-precipitation approach involves dissolving aluminum nitrate nonahydrate and 8-hydroxyquinoline in distilled water and adding sodium hydroxide (B78521) to adjust the pH, followed by refluxing and stirring to obtain the Alq3 precipitate. researchgate.net Another method involves mixing ethanolic solutions of 8-hydroxyquinoline and aluminum chloride, neutralizing the pH with a potassium hydroxide solution, and refluxing the mixture to yield Alq3. nih.gov

Solvothermal synthesis offers another route to obtaining crystalline Alq3. In a typical solvothermal process, the reactants are sealed in an autoclave with a solvent and heated above the solvent's boiling point. The increased temperature and pressure facilitate the dissolution and recrystallization of the material, often leading to well-defined crystalline structures.

| Precipitation Method | Reactants | Solvent | pH | Key Conditions | Outcome |

| Co-precipitation | Aluminum nitrate nonahydrate, 8-hydroxyquinoline | Double distilled water | ~6 | Reflux for 1h, stir for 24h at room temperature | Polycrystalline Alq3 |

| Precipitation | 8-hydroxyquinoline, Aluminum chloride | Ethanol | Neutral | Reflux at 70°C for 5h | Yellow Alq3 precipitate |

The choice of aluminum precursor significantly impacts the morphology and properties of the resulting Alq3. Different aluminum salts, such as aluminum isopropoxide, aluminum nitrate, and aluminum chloride, can lead to variations in the reaction kinetics and the final product's crystalline phase and particle size. researchgate.netresearchgate.netnih.gov For instance, the use of aluminum isopropoxide in dry acetone (B3395972) has been reported to produce an amorphous Alq3 derivative with a high glass transition temperature. nih.gov

The purity of the precursors is also a critical factor. The presence of impurities in the aluminum source can introduce defects in the Alq3 structure, affecting its luminescent properties. redalyc.orgscielo.org.mx Studies have shown that even small amounts of impurities can alter the acidity and thermal stability of the resulting material. redalyc.orgscielo.org.mx Therefore, for applications requiring high-purity Alq3, such as in OLEDs, the use of highly purified precursors is essential. mdpi.com The morphology of Alq3 can range from granular to rod-shaped depending on the synthetic route and precursors used. researchgate.netresearchgate.net

Vapor-Phase Deposition Techniques for Thin Film Formation

Vapor-phase deposition is a crucial technique for fabricating the thin films of Alq3 required for electronic devices like OLEDs. These methods allow for precise control over the film thickness and morphology, which are directly linked to device performance.

Vacuum thermal evaporation (VTE) is the most common method for depositing Alq3 thin films. In this process, Alq3 powder is heated in a high-vacuum chamber, causing it to sublime. The vapor then condenses onto a cooler substrate, forming a thin film. The rate of deposition is a critical parameter that influences the film's microstructure and surface roughness. researchgate.netresearchgate.net

The sublimation dynamics of Alq3 are complex and can be affected by factors such as the purity of the source material and the presence of different crystalline polymorphs. researchgate.net The temperature at which Alq3 sublimes can be influenced by its crystalline form, with some studies suggesting that certain solvates or polymorphs may have lower sublimation points. researchgate.net The thermal stability of Alq3 is also a key consideration, as decomposition can occur at elevated temperatures, affecting the purity and performance of the deposited film. researchgate.net

The morphology of vapor-deposited Alq3 films is highly dependent on the deposition conditions, including the deposition rate and substrate temperature. researchgate.netexlibrisgroup.com Higher deposition rates can lead to increased surface roughness and lower film density, while lower rates can result in smoother, more densely packed films. researchgate.net The substrate temperature during deposition also plays a significant role in the molecular arrangement and can induce different degrees of ordering within the amorphous film. exlibrisgroup.com

| Deposition Parameter | Effect on Film Morphology | Impact on Optical/Electrical Properties |

| Deposition Rate | Higher rates can lead to increased roughness and lower density. researchgate.net | Can influence refractive index and light scattering. researchgate.net |

| Substrate Temperature | Affects molecular ordering and can induce layering. exlibrisgroup.com | Influences charge carrier mobility and device efficiency. |

| Annealing | Can induce crystallization and phase transitions. researchgate.net | Can alter photoluminescence and electrical characteristics. researchgate.net |

Solid-State Reactions and Mechanochemical Synthesis Strategies

Solid-state synthesis methods offer solvent-free alternatives for producing Alq3, which can be advantageous in terms of environmental impact and scalability.

One notable solid-state method is mechanochemical synthesis, which involves the grinding of solid reactants to induce a chemical reaction. Alq3 has been successfully synthesized by ball milling aluminum hydroxide acetate (B1210297) and 8-hydroxyquinoline. figshare.com This solvent-free method is scalable and produces an acetic acid solvate of Alq3 as an initial product, which can then be converted to the desired α-polymorph through heating. figshare.com The resulting Alq3 is analytically pure and exhibits photoluminescence properties identical to those of conventionally synthesized Alq3. figshare.com

Another solid-state approach involves the direct reaction of aluminum isopropoxide with 8-hydroxyquinoline in a 1:3 molar ratio. researchgate.net This method has been reported to yield Alq3, although the yield may be affected by the hydrolysis of the aluminum precursor. researchgate.net Furthermore, a one-step synthesis from commercial high-purity alumina (B75360) (Al₂O₃) and 8-hydroxyquinoline under controlled vapor pressure has been developed, yielding high-purity Alq3 suitable for optical applications. mdpi.comnih.gov

Purification Techniques for Optoelectronic-Grade Material

The operational lifetime and efficiency of OLEDs are exquisitely sensitive to the purity of the active organic layers. For Aluminium tris(quinolin-8-olate) (Alq3), achieving optoelectronic-grade purity, often exceeding 99.995%, is paramount to minimize charge trapping and non-radiative recombination pathways caused by impurities. researchgate.netossila.com Consequently, a range of purification techniques have been developed and refined, with vacuum sublimation being the most prevalent and effective method.

Vacuum Sublimation: This technique is the industry standard for purifying Alq3 for OLED applications. ossila.comuq.edu.au It leverages the principle of phase transition from solid to gas under reduced pressure, which allows for the separation of Alq3 from non-volatile impurities. The process involves heating the crude Alq3 material in a high-vacuum environment, causing it to sublime. The gaseous Alq3 then deposits as a high-purity crystalline film on a cooler surface, leaving behind less volatile contaminants. ossila.com The effectiveness of sublimation is highly dependent on the precise control of temperature and pressure. For instance, a one-step synthesis method followed by vacuum sublimation has been shown to produce Alq3 with a chemical purity of 99.998 wt%. mdpi.com

Recrystallization: Recrystallization is a solution-based purification method that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. mt.com For Alq3, solvents such as N,N-dimethylformamide (DMF) have been successfully employed. researchgate.net In a typical procedure, the impure Alq3 is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of Alq3 decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. mt.com Interestingly, the choice of solvent and the recrystallization conditions can also influence the resulting polymorphic form of Alq3. For example, recrystallization from DMF has been reported to yield semicrystalline material containing traces of the δ-polymorph. researchgate.net

Chromatography: While less common for large-scale production, chromatographic techniques such as column chromatography and thin-layer chromatography have been utilized for the purification of Alq3 on a laboratory scale. researchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Alq3, this can be an effective way to remove impurities with similar volatility, which might be challenging to separate by sublimation alone.

Ionic Liquid-Based Purification: A more novel approach involves the use of ionic liquids for the purification and selective crystallization of specific Alq3 polymorphs. Research has demonstrated that by carefully controlling the concentration and temperature, high-purity δ-phase Alq3 can be obtained from solutions containing ionic liquids. researchgate.net This method is particularly noteworthy as the δ-phase is known for its distinct blue-shifted luminescence. researchgate.netd-nb.info

Below is a comparative overview of the primary purification techniques for Alq3:

| Purification Technique | Principle of Operation | Achievable Purity | Key Advantages | Key Considerations |

| Vacuum Sublimation | Phase transition from solid to gas under vacuum, separating volatile Alq3 from non-volatile impurities. | >99.995% researchgate.netossila.com | High purity, solvent-free, industry standard for OLEDs. | Requires specialized high-vacuum equipment; may not remove impurities with similar vapor pressure. |

| Recrystallization | Differential solubility of Alq3 and impurities in a solvent at varying temperatures. mt.com | High | Can select for specific polymorphs, scalable. | Requires appropriate solvent selection, potential for solvent contamination. |

| Chromatography | Differential partitioning of Alq3 and impurities between a stationary and a mobile phase. researchgate.net | High | Effective for separating complex mixtures. | Typically used for smaller scale, can be solvent-intensive. |

| Ionic Liquid-Based | Selective precipitation from an ionic liquid solution. researchgate.net | High (specifically for δ-phase) | Can yield specific, less common polymorphs. researchgate.net | Newer technique, requires specific ionic liquids. |

Rational Design of Synthetic Pathways for Isomer and Polymorph Selectivity

Aluminium tris(quinolin-8-olate) can exist as two distinct geometric isomers: meridional (mer) and facial (fac). acs.org These isomers arise from the different possible arrangements of the three bidentate 8-hydroxyquinolinate ligands around the central aluminum ion. The mer-isomer possesses C1 symmetry, while the fac-isomer has a higher C3 symmetry. acs.org This structural difference has a profound impact on their electronic and photophysical properties, with the mer-isomer typically exhibiting green fluorescence and the fac-isomer showing blue-shifted emission. acs.org Furthermore, each isomer can crystallize into several different polymorphs (e.g., α, β, γ, δ, ε), each with a unique crystal packing that further influences the material's properties. upb.romdpi.com Consequently, the rational design of synthetic pathways to selectively produce a specific isomer and polymorph is of great scientific and technological importance.

Isomer Selectivity:

Conventional synthesis of Alq3, often involving the reaction of an aluminum salt like Al(NO₃)₃ or AlCl₃ with 8-hydroxyquinoline, predominantly yields the thermodynamically more stable mer-isomer. acs.orgresearchgate.net However, specific strategies have been developed to favor the formation of the less stable fac-isomer.

One successful approach involves the reaction of aluminum hydroxide oxide (AlO(OH)) with 8-hydroxyquinolinol in refluxing deionized water. acs.orgacs.orgnih.gov In this method, the reaction time plays a crucial role in determining the isomeric outcome. A short reaction time (e.g., 1 hour) primarily yields the mer-isomer (specifically the ε-Alq3 polymorph), whereas a significantly longer reaction time (e.g., 90 hours) leads to the gradual conversion and isolation of the fac-isomer. acs.orgacs.orgnih.gov This conversion from the initially formed mer-Alq3 to the fac-Alq3 in the reaction medium is a key finding, though once the mer-isomer is isolated, it does not readily convert to the fac-isomer under the same conditions. acs.org

Theoretical studies have also suggested that the presence of H₃O⁺ ions can favorably influence the distribution ratio towards the formation of the facial isomer. rsc.org

Polymorph Selectivity:

The selective synthesis of a particular polymorph is intricately linked to the isomeric form and the crystallization conditions. The most common polymorph, α-Alq3, is constituted by the mer-isomer. researchgate.net The blue-luminescent δ-phase, on the other hand, is composed of fac-isomers. d-nb.info

High-temperature annealing of the common α-Alq3 (meridional) is a method to induce a phase transformation to the δ-Alq3 (facial) polymorph. d-nb.info This process allows for the preparation of the blue-luminescent phase in larger quantities. Another strategy to obtain different crystalline phases is through the careful selection of solvents for recrystallization. As mentioned earlier, recrystallization from DMF can lead to the formation of the δ-polymorph. researchgate.net Solid-state reactions, for instance between Al(OH)₃ and 8-hydroxyquinoline at elevated temperatures (e.g., 95°C), can also lead to the formation of a mixture of mer and fac isomers. upb.ro

The following table summarizes the synthetic conditions that favor the formation of specific isomers and polymorphs of Alq3:

| Target Product | Precursors | Solvent/Conditions | Key Parameters | Resulting Polymorph |

| mer-Alq3 | AlO(OH) + 8-hydroxyquinolinol | Refluxing deionized water | Short reaction time (e.g., 1 hour) acs.orgnih.gov | ε-Alq3 |

| fac-Alq3 | AlO(OH) + 8-hydroxyquinolinol | Refluxing deionized water | Long reaction time (e.g., 90 hours) acs.orgnih.gov | Not specified |

| fac-Alq3 (δ-phase) | α-Alq3 (mer-isomer) | High-temperature annealing | Annealing at ~400°C d-nb.info | δ-Alq3 |

| Mixture of mer and fac isomers | Al(OH)₃ + 8-hydroxyquinoline | Solid-state reaction | ~95°C upb.ro | New crystalline phase |

Molecular and Solid State Structure Elucidation

Isomerism in Aluminium tris(quinolin-8-olate)

Aluminium tris(quinolin-8-olate) exists as two primary geometric isomers: meridional (mer) and facial (fac). researchgate.netacs.orgwikipedia.org These isomers arise from the different possible arrangements of the nitrogen and oxygen atoms of the three bidentate 8-hydroxyquinolinate ligands around the octahedral aluminum center. acs.orgupb.ro

In the meridional (mer) isomer, the three nitrogen atoms and the three oxygen atoms are arranged in two separate planes that both contain the central aluminum atom. Specifically, two of the nitrogen atoms are trans to each other, while the third is trans to an oxygen atom. Similarly, two of the oxygen atoms are trans to each other, with the third being trans to a nitrogen atom. This arrangement results in a molecule with C1 symmetry. The mer-Alq3 isomer is generally considered to be the more thermodynamically stable of the two. stackexchange.comechemi.com This stability is often attributed to reduced electronic repulsion between the electron-rich oxygen atoms compared to the facial isomer. stackexchange.com The green luminescence characteristic of many Alq3 materials is associated with the mer isomer. acs.org

The facial (fac) isomer possesses a higher C3 symmetry. In this configuration, the three nitrogen atoms and the three oxygen atoms each occupy the corners of two opposing triangular faces of the octahedron around the aluminum center. All three nitrogen atoms are cis to each other, as are the three oxygen atoms. While thermodynamically less stable than the meridional form, the facial isomer is of significant interest due to its distinct optical properties. upb.ronih.gov Notably, the fac-Alq3 isomer is associated with a blue-shifted photoluminescence compared to the green emission of the mer isomer. acs.orgresearchgate.net

The conversion between the meridional and facial isomers is a key aspect of Alq3 chemistry. While the meridional isomer is thermodynamically more stable, the facial isomer can be synthesized and isolated under specific conditions. nih.gov For instance, it has been reported that mer-Alq3 can convert to the less stable fac-Alq3 over extended periods in refluxing deionized water. nih.gov Theoretical studies using density functional theory (DFT) have estimated the energy difference between the two isomers to be in the range of 4 to 8 kcal/mol, with the meridional isomer being the lower energy state. upb.ro The interconversion likely proceeds through an intramolecular rearrangement process, although the exact mechanism is a subject of ongoing research. The ability to control the isomeric composition is crucial for tuning the optical properties of Alq3-based materials.

Polymorphism and Crystal Engineering

The complexity of Aluminium tris(quinolin-8-olate) extends to its solid-state structures, where it exhibits polymorphism, the ability to exist in multiple crystalline forms. wikipedia.orgresearchgate.net These different crystal packings, or polymorphs, can have a significant impact on the material's properties.

To date, at least five distinct crystalline phases of Alq3 have been identified, designated as α, β, γ, δ, and ε. researchgate.net The α, β, and ε phases are typically composed of the meridional isomer. researchgate.net In contrast, the γ and δ phases are known to contain the facial isomer. science.gov The δ-phase, in particular, has been noted for its blue luminescence, a direct consequence of its facial isomeric content. science.govd-nb.infod-nb.info The α-phase is one of the most commonly studied polymorphs and is known to be stable up to high temperatures. researchgate.net The δ-phase, however, has been observed to transform into the γ-phase at around 180°C. researchgate.net

The different polymorphs can be obtained through various techniques, including sublimation and solvent-based crystallization methods. d-nb.info For example, the δ-phase can be produced by annealing the α-phase at high temperatures. d-nb.info

X-ray diffraction (XRD) has been an indispensable tool for elucidating the crystal structures of the various Alq3 polymorphs. Both single-crystal and powder XRD techniques have been employed to determine the unit cell parameters and space groups of these different phases.

For instance, single-crystal XRD studies have provided detailed atomic arrangements within the unit cells of several polymorphs. The α and β phases have been identified as having triclinic crystal systems with two mer-Alq3 molecules per unit cell. researchgate.net The δ-phase also has a triclinic unit cell but contains four fac-Alq3 molecules. researchgate.net The ε-phase is also triclinic and is characterized by having three mer-Alq3 molecules in its unit cell. researchgate.net

Powder XRD is frequently used to identify the polymorphic form of a given Alq3 sample and to study phase transitions. d-nb.inforesearchgate.net The diffraction patterns provide a fingerprint for each polymorph, allowing for their distinction. For example, the transformation of the δ-phase to the γ-phase upon heating can be monitored by observing the changes in the powder XRD pattern. researchgate.net

Table of Crystal Structure Data for Alq3 Polymorphs

| Polymorph | Isomer | Crystal System | Space Group | Molecules per Unit Cell (Z) | Reference |

| α-Alq3 | meridional | Triclinic | P-1 | 2 | researchgate.net |

| β-Alq3 | meridional | Triclinic | P-1 | 2 | researchgate.net |

| γ-Alq3 | facial | - | - | 2 | researchgate.net |

| δ-Alq3 | facial | Triclinic | P-1 | 4 | researchgate.net |

| ε-Alq3 | meridional | Triclinic | P-1 | 3 | researchgate.net |

Note: Detailed lattice parameters are available in the cited literature.

Analysis of Intermolecular Interactions and Molecular Packing in Different Polymorphs

Aluminium tris(quinolin-8-olate) (Alq3) is a coordination complex that can exist in several crystalline forms, known as polymorphs, each with a unique arrangement of molecules in the solid state. nih.gov At least five such polymorphs have been identified: α, β, γ, δ, and ε. researchgate.netresearchgate.net The molecular packing and intermolecular interactions within these polymorphs are crucial in determining their physical and optical properties.

The α and β polymorphs are composed of the meridional (mer) isomer of Alq3 and both crystallize in a triclinic system, but with different unit cell parameters and molecular packing. acs.orgfigshare.com The packing in these forms is characterized by short contacts between the quinoline (B57606) ligands of adjacent molecules, with distances in the range of 3.5 to 3.9 Å. acs.org These interactions are primarily of the π-π stacking and CH-π type, which are non-covalent interactions between aromatic rings. researchgate.netnih.gov These stacking interactions are believed to establish pathways for charge transport within the material. researchgate.net The γ-phase, considered a "high-temperature" phase, also consists of the mer-Alq3 isomer but exhibits orientational disorder within a trigonal crystal lattice. acs.org

In contrast, the δ-phase is composed of the facial (fac) isomer and is noted for its distinct blue luminescence. nih.govwikipedia.org The ε-Alq3 polymorph, a more recently identified form, contains three mer-Alq3 molecules in the asymmetric unit of its triclinic crystal structure. researchgate.netresearchgate.net The variation in molecular packing density and the specific nature of the interligand contacts directly influence the material's fluorescence properties; denser crystals with shorter intermolecular contacts tend to show a red-shift in their emission spectra. acs.orgresearchgate.net

Table 1: Crystallographic Data for Aluminium tris(quinolin-8-olate) Polymorphs

| Polymorph | Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

|---|---|---|---|---|---|---|---|---|---|---|

| α-Alq3 | mer | Triclinic | P-1 | 6.2586 | 12.914 | 14.743 | 109.66 | 89.66 | 97.68 | acs.orgfigshare.comresearchgate.net |

| β-Alq3 | mer | Triclinic | P-1 | 8.4433 | 10.2522 | 13.1711 | 108.578 | 97.064 | 89.743 | acs.orgfigshare.comresearchgate.net |

| γ-Alq3 | mer | Trigonal | P-31c | 14.41 | 14.41 | 6.22 | 90 | 90 | 120 | acs.org |

| ε-Alq3 | mer | Triclinic | P-1 | 13.5190 | 15.8550 | 18.7110 | 95.4940 | 109.774 | 114.6270 | researchgate.netresearchgate.net |

Phase Transitions and Thermal Annealing Effects on Crystallinity

The thermal stability and phase transitions of Aluminium tris(quinolin-8-olate) polymorphs are critical for its application in devices. The different crystalline forms exhibit distinct thermal behaviors. For instance, the α-polymorph is thermally stable, remaining in its form up to 300 °C, just before it sublimes. researchgate.netresearchgate.net In contrast, the δ-polymorph undergoes a phase transition to the γ-form at approximately 180 °C. researchgate.netresearchgate.net Further heating of the γ-phase leads to melting at around 709 K (436 °C), which is accompanied by decomposition. researchgate.net

Thermal annealing, a process of heating and then slowly cooling a material, significantly affects the crystallinity of Alq3 films. Amorphous films of Alq3, when annealed at temperatures above 150 °C, begin to crystallize. researchgate.netnih.gov Studies have shown that annealing amorphous films at temperatures above 200 °C can lead to the growth of needle-like crystals identified as the α-Alq3 polymorph. slideshare.netresearchgate.net This structural rearrangement from an amorphous to a more ordered crystalline state has a pronounced effect on the material's optical properties. researchgate.netrepec.org For example, the photoluminescence intensity and peak position can change, and a blue shift in the emission spectrum is often observed upon crystallization, which is attributed to a decrease in π-π orbital overlap between molecules. repec.org The transformation from an amorphous phase to the α-phase has been observed to occur between 643–669 K (370–396 °C). researchgate.net

Table 2: Thermal Behavior of Aluminium tris(quinolin-8-olate) Polymorphs

| Polymorph/Phase | Transition | Temperature | Notes | Reference(s) |

|---|---|---|---|---|

| α-Alq3 | Stable up to | 300 °C | Sublimes shortly after. | researchgate.netresearchgate.net |

| δ-Alq3 | Phase transition to γ-Alq3 | ~180 °C | Transforms before sublimation. | researchgate.netresearchgate.net |

| Amorphous | Crystallization to α-Alq3 | >150-200 °C | Observed in thin films upon annealing. | researchgate.netnih.govslideshare.netresearchgate.net |

| α-Alq3 | Phase transition to γ-Alq3 | 370–396 °C | Occurs at high temperatures. | researchgate.net |

| γ-Alq3 | Melting | ~436 °C | Accompanied by decomposition. | researchgate.net |

Advanced Spectroscopic Characterization of Structural Features

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure and Disorder

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For Aluminium tris(quinolin-8-olate), 27Al ssNMR under magic-angle spinning (MAS) has proven particularly effective in distinguishing between its geometric isomers, the meridional (mer) and facial (fac). researchgate.netaip.org The key to this differentiation lies in the electric field gradient (EFG) tensor at the aluminum nucleus, which is highly sensitive to the symmetry of the surrounding ligands.

The mer-isomer, found in the α-polymorph, exhibits a nearly planar EFG, characterized by an asymmetry parameter (η) close to 1. aip.orgaip.orgsoton.ac.uk Conversely, the fac-isomer, which constitutes the δ-polymorph, shows a nearly axially symmetric EFG with an η value close to 0. aip.orgaip.orgsoton.ac.uk This significant difference in the EFG provides a clear spectral signature for each isomer.

Furthermore, 27Al ssNMR is instrumental in quantifying the degree of structural disorder in amorphous Alq3 films. aip.orgnih.gov Amorphous samples, often produced by rapid vapor deposition, yield broadened NMR spectra. aip.orgsoton.ac.uk This broadening reflects a distribution of local geometries among the Alq3 molecules. nih.gov Analysis of these broadened lineshapes reveals that the disorder corresponds to distortions of a few degrees in the orientation of the ligands. nih.gov Some amorphous samples show a bimodal distribution, with a major component resembling the mer-isomer and a minor component (around 7%) potentially corresponding to the fac-isomer. nih.gov More recent studies combining ssNMR with Density Functional Theory (DFT) calculations have further refined the structural models, suggesting that samples of the mer-isomer are consistent with the ε-Alq3 structure, while fac-isomer samples are a mixture of γ-Alq3 and δ-Alq3. nih.govresearchgate.net

Table 3: 27Al Solid-State NMR Parameters for Aluminium tris(quinolin-8-olate) Isomers/Polymorphs

| Isomer/Polymorph | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (CQ) (MHz) | Asymmetry Parameter (η) | Notes | Reference(s) |

|---|---|---|---|---|---|

| mer (α-phase) | ~16.5 | 5.3 | ~0.95 | Nearly planar EFG. | aip.org |

| fac (δ-phase) | ~14.5 | 4.8 | ~0.12 | Nearly axially symmetric EFG. | aip.org |

| Disordered (Amorphous) | Broad Distribution | Distribution | Distribution | Broadened spectra indicate structural disorder. | aip.orgsoton.ac.uknih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Isomer and Polymorph Differentiation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a sensitive probe for the structural nuances of Aluminium tris(quinolin-8-olate), allowing for the differentiation of both isomers and polymorphs. soton.ac.ukupb.ro

IR absorption spectroscopy has been used to distinguish between the mer and fac isomers based on characteristic vibrational modes. soton.ac.uk Specifically, peaks observed around 442, 456, and 472 cm⁻¹ have been assigned to the mer isomer, while peaks at approximately 398 and 419 cm⁻¹ are attributed to the fac isomer. soton.ac.uk The coupled vibrations between Al-O and Al-N stretching modes, along with ring deformations, also show slight shifts between the two isomers. upb.ro Upon annealing of Alq3 films, changes in the IR spectra can be observed, which may indicate structural rearrangements. soton.ac.uk

Raman spectroscopy provides complementary information, particularly in identifying different polymorphs of the mer-isomer. soton.ac.uk Characteristic "fingerprints" in the low-frequency region of the Raman spectrum allow for the identification of the α- and β-polymorphs. soton.ac.ukresearchgate.net For instance, α-Alq3 is associated with Raman peaks at 117 and 155 cm⁻¹, whereas β-Alq3 shows characteristic peaks at 109 and 183 cm⁻¹. soton.ac.uk Studies on the annealing of thin films have used Raman spectroscopy to confirm the structural rearrangement and crystallization into the α-polymorph at temperatures above 200°C. researchgate.net Despite some debate, these vibrational techniques are valuable tools for characterizing the morphology of Alq3 in both powder and thin film forms. slideshare.netsoton.ac.uk

Table 4: Key Vibrational Frequencies for Differentiating Aluminium tris(quinolin-8-olate) Isomers and Polymorphs

| Technique | Species | Wavenumber (cm⁻¹) | Assignment/Notes | Reference(s) |

|---|---|---|---|---|

| Infrared (IR) | mer-isomer | ~442, 456, 472 | Isomer identification | soton.ac.uk |

| Infrared (IR) | fac-isomer | ~398, 419 | Isomer identification | soton.ac.uk |

| Raman | α-polymorph | 117, 155 | Polymorph "fingerprint" | soton.ac.uk |

| Raman | β-polymorph | 109, 183 | Polymorph "fingerprint" | soton.ac.uk |

| Raman | General | 1394, 1597 | Ring stretching modes of the 8-hydroxyquinolate ligand | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Defect Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals or defect centers. jeolusa.com In the context of Aluminium tris(quinolin-8-olate), ESR is used to investigate paramagnetic defects that can influence the material's electronic properties and stability. researchgate.nethkmu.edu.hkcityu.edu.hk

Studies on Alq3 powders and thin films have revealed the presence of significant ESR signals even in as-synthesized material, indicating the existence of naturally occurring organic free radicals. hkmu.edu.hkcityu.edu.hk The intensity of these signals can be influenced by the material's crystalline phase, preparation conditions, and exposure to the environment, such as humid air. researchgate.netcityu.edu.hk

More detailed investigations, often involving doping the Alq3 film with a metal like magnesium, have allowed for the definitive identification of Alq3 radical anions. nii.ac.jp These charge carriers are crucial to the operation of organic electronic devices. The ESR spectra of these radical anions are characterized by specific g-values and linewidths, which can be correlated with theoretical calculations. nii.ac.jp For Mg-doped Alq3, the radical anion exhibits a g-value of approximately 2.0030 and a peak-to-peak linewidth of 2.19 mT. nii.ac.jp The analysis of the ESR lineshape and its temperature dependence suggests that these charge carriers are localized at specific sites within the material. nii.ac.jp The technique can also be used to observe other paramagnetic centers, including triplet (S=1) and quartet (S=3/2) spin states in annealed Alq3 fractions. researchgate.net

Table 5: ESR Parameters for Paramagnetic Species in Aluminium tris(quinolin-8-olate)

| Species | g-value | Linewidth | Notes | Reference(s) |

|---|---|---|---|---|

| Organic Free Radical | 2.0038 | 10 G (1 mT) | Observed in as-synthesized Alq3 powder. | hkmu.edu.hk |

| Alq3 Radical Anion | 2.0030 | 2.19 mT | Observed in Mg-doped Alq3 thin films. | nii.ac.jp |

| Triplet/Quartet States | Not specified | Not specified | Observed in annealed Alq3 fractions. | researchgate.net |

Electronic Structure and Advanced Spectroscopic Probes

Electronic Band Structure and Density of States Determination

The electronic structure of Alq3 in thin films has been thoroughly investigated using a combination of experimental techniques and theoretical calculations. nih.govmq.edu.au X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful tools to probe the occupied electronic states, while Inverse Photoemission Spectroscopy (IPES) and X-ray Absorption Spectroscopy (XAS) are used to study the unoccupied states. mq.edu.auresearchgate.net

Experimental measurements of the valence band of Alq3 thin films using XPS show good agreement with the total Density of States (DOS) calculated using Density Functional Theory (DFT). mq.edu.au However, discrepancies have been noted concerning the Highest Occupied Molecular Orbital (HOMO), a recurring observation in such studies. mq.edu.au The element-specific partial densities of states (PDOS) for carbon, nitrogen, and oxygen have been directly measured using resonant and non-resonant X-ray Emission Spectroscopy (XES), and these results align well with DFT calculations. nih.gov These studies confirm that the electronic states are a complex hybridization of orbitals from the aluminum, quinolin-8-olate ligands, with distinct contributions from the carbon, nitrogen, and oxygen atoms. nih.govresearchgate.net

DFT calculations have been instrumental in interpreting the experimental spectra and providing a detailed picture of the electronic band structure. nih.govmq.edu.au For instance, the C1s core level, as measured by XPS, can be deconvoluted into three components corresponding to carbon atoms in C-C, C-H, and C-N/O environments. mq.edu.au Similarly, single peaks are observed for the N1s and O1s core levels. mq.edu.au The combination of these experimental probes and theoretical modeling provides a comprehensive understanding of the energy distribution of electronic states within Alq3. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO) Energy Level Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the optoelectronic properties of Alq3, as they define the energy gap and are involved in charge injection, transport, and recombination processes. Theoretical studies, including those using DFT and Hartree-Fock methods, have consistently shown that the HOMO and LUMO orbitals are spatially localized on different parts of the quinolin-8-olate ligands. wayne.edu The HOMO is predominantly localized on the phenoxide side of the ligands, while the LUMO is mainly found on the pyridyl side. wayne.edu

Experimental values for the HOMO and LUMO energy levels have been determined by various techniques, primarily photoelectron spectroscopy for the HOMO level and a combination of absorption spectroscopy and other methods for the LUMO level. There is a range of reported values, which can be attributed to differences in experimental conditions, sample preparation (e.g., thin film vs. solution), and the specific measurement technique employed. For instance, in THF solution, the HOMO and LUMO levels have been reported as 5.62 eV and 2.85 eV, respectively. ossila.com Other studies on thin films have reported HOMO levels around 5.8 eV and LUMO levels around 3.1 eV. researchgate.net The energy gap of Alq3 is influenced by its crystalline phase, with the δ-phase exhibiting a larger optical band gap (around 2.82 eV) compared to the amorphous meridional-Alq3 (around 2.7 eV). researchgate.net

The meridional (mer) and facial (fac) isomers of Alq3 exhibit different electronic structures. acs.orgwayne.edu Theoretical calculations suggest that the molecular orbitals of mer-Alq3 are more localized than those of fac-Alq3. wayne.edu In mer-Alq3, the three HOMO orbitals are split in energy, with the highest-lying HOMO being primarily localized on a single ligand. wayne.edu This isomeric difference has implications for the photophysical properties of Alq3.

| Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| UPS/IPES | 5.8 | 3.1 | 2.7 | researchgate.net |

| CV (in THF) | 5.62 | 2.85 | 2.77 | ossila.com |

| DFT | - | - | 2.79 | nih.gov |

| UPS (on GaN) | 1.2 (relative to GaN valence band) | - | - | mdpi.com |

| DFT (mer-Alq3) | -7.47, -7.73, -7.88 | - | - | wayne.edu |

Absorption and Emission Spectroscopy (Photoluminescence and Electroluminescence)

The optical properties of Alq3 are characterized by its absorption and emission spectra, which are fundamental to its application in OLEDs. The absorption spectrum of Alq3 in solution, for example in tetrahydrofuran (B95107) (THF), shows a maximum absorption wavelength (λmax) around 259 nm. ossila.com In thin films, the absorption is characterized by bands in the UV region, which are attributed to π-π* electronic transitions within the quinolin-8-olate ligands. bgsu.edu

Upon excitation, Alq3 exhibits strong photoluminescence (PL) and electroluminescence (EL), typically in the green region of the visible spectrum. iitk.ac.innih.gov The emission peak for pure Alq3 is often observed around 525-530 nm. nih.govmdpi.com However, the emission color can be tuned. For instance, different crystalline phases of Alq3 exhibit different emission colors; the α-phase shows yellowish-green fluorescence, while the δ-phase displays a blue-shifted emission. d-nb.info The emission wavelength can also be shifted by introducing substituents onto the quinolin-8-olate ligands or by embedding Alq3 in a host matrix. iitk.ac.inresearchgate.netsaip.org.za For example, dispersing Alq3 in a polymethyl methacrylate (B99206) (PMMA) matrix can lead to a blue shift in the emission as the concentration of Alq3 decreases. iitk.ac.in

The electroluminescence of Alq3 is the basis of its use in OLEDs. In a typical device, charge carriers (electrons and holes) are injected into the Alq3 layer, where they recombine to form excitons (excited states) that subsequently decay radiatively to produce light. The efficiency and color of the EL are influenced by factors such as the device architecture, the properties of adjacent layers, and the morphology of the Alq3 film. rsc.org

Vibronic Structure Analysis and Electron-Phonon Coupling

The emission spectra of Alq3, particularly at low temperatures and in matrix-isolated samples, can exhibit a well-resolved vibronic structure. d-nb.infoacs.org This structure arises from the coupling of the electronic transition with the vibrational modes of the molecule (electron-phonon coupling). Analysis of this vibronic progression provides insights into the geometry changes between the ground and excited states. acs.org

Infrared (IR) spectroscopy has been used to study the vibrational modes of different crystalline phases of Alq3, namely the α- and δ-phases. rsc.org Significant differences in the IR spectra between these two phases have been observed, which are attributed to the different symmetries of the meridional (mer) and facial (fac) isomers. rsc.org These findings suggest that the α-phase consists of the mer-isomer, while the blue-luminescent δ-phase is composed of the fac-isomer. rsc.org The vibrational modes observed include Al-N torsions, Al-O stretching, and various C-C and C-H bending and stretching modes within the ligands. researchgate.net

The interaction between electrons and phonons (lattice vibrations) is a critical process that influences energy transfer and charge transport in Alq3. arxiv.org Studies on electron-phonon coupling in related materials have shown that it governs the dynamics of equilibration after electronic excitation. arxiv.org In Alq3, this coupling is responsible for the Stokes shift (the energy difference between the absorption and emission maxima) and contributes to the broadening of the spectral features.

Quantum Yield Investigations and Luminescence Efficiency Factors

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For Alq3, the PLQY can be quite high, making it an efficient emitter. ossila.com However, the reported values vary depending on the form of the material (solution, thin film, or crystalline phase) and the presence of any dopants or host materials. For example, some derivatives of Alq3 have shown fluorescence quantum yields ranging from 0.15 to 0.57. nih.gov The quantum yield of Alq3 films has been observed to increase as the temperature is decreased from 300 K to 77 K. bohrium.com

Solvent Effects on Photophysical Properties

The photophysical properties of Aluminium tris(quinolin-8-olate) can be influenced by the solvent environment when in solution. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in the polarity of the solvent. While Alq3 is primarily used in solid-state devices, studying its behavior in solvents provides fundamental insights into its electronic structure and excited-state properties.

Changes in solvent polarity can alter the energy levels of the ground and excited states of the Alq3 molecule to different extents. This differential stabilization or destabilization leads to shifts in the absorption and emission maxima. For instance, a more polar solvent might stabilize a more polar excited state to a greater degree than the ground state, resulting in a red shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed. These studies help to elucidate the nature of the electronic transitions and the dipole moment changes upon excitation.

Exciton (B1674681) Dynamics and Energy Transfer Processes

Upon photoexcitation or electrical injection in Alq3, singlet and triplet excitons are formed. acs.orgnih.gov The dynamics of these excitons, including their generation, diffusion, and decay, are critical to the performance of Alq3-based devices. In thin films, exciton-exciton annihilation processes can become significant at high excitation densities. nih.gov These annihilation processes, both singlet-singlet and triplet-triplet, can reduce the luminescence efficiency. acs.orgnih.gov

The rate constants for singlet-singlet annihilation (γSS) and triplet-triplet annihilation (γTT) in Alq3 thin films have been estimated to be approximately (6 ± 3) x 10⁻¹¹ cm³ s⁻¹ and (4 ± 2) x 10⁻¹³ cm³ s⁻¹, respectively. nih.gov The value of γSS suggests that excitons in amorphous Alq3 films are not strongly self-trapped and that their diffusion is slowed by the disordered structure. acs.org

Energy transfer is another crucial process, particularly in doped OLEDs where Alq3 acts as a host material. acs.org Energy can be transferred from the excited Alq3 host to a guest dopant molecule, which then emits light of a different color. This can occur via Förster resonance energy transfer (FRET) for singlet excitons or Dexter energy transfer for triplet excitons. bgsu.edu Furthermore, under high excitation conditions, a process called triplet fission can occur, where a highly excited singlet state splits into two triplet excitons. acs.orgnih.gov This process has been estimated to have a quantum yield of about 30% in Alq3 films. nih.gov The study of these intricate exciton dynamics is essential for designing more efficient and color-tunable OLEDs. bgsu.edu

Interfacial Electronic Structure and Energy Level Alignment

The performance of organic electronic devices based on Alq3 is critically dependent on the electronic structure at the interfaces between Alq3 and the electrodes or other organic layers. Understanding and controlling the energy level alignment at these interfaces is essential for efficient charge injection and transport.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the electronic structure and chemical composition of interfaces. capes.gov.brresearchgate.netjkps.or.kr

UPS is employed to determine the work function and the energy of the highest occupied molecular orbital (HOMO) of the organic material. capes.gov.brresearchgate.netfudan.edu.cn By analyzing the UPS spectra during the stepwise deposition of a material onto another, the evolution of the vacuum level and the HOMO level can be tracked, revealing the energy level alignment at the interface. capes.gov.brresearchgate.net Studies on metal/Alq3 interfaces have shown that the deposition of a metal can lead to a shift in the vacuum level, indicating the formation of an interface dipole layer. capes.gov.brresearchgate.netresearchgate.net The magnitude and direction of this dipole depend on the work function of the metal and the nature of the chemical interaction at the interface. researchgate.netfudan.edu.cn

XPS provides information about the elemental composition and chemical states of the atoms at the interface. capes.gov.brresearchgate.net For example, at interfaces between Alq3 and low work function metals like calcium, XPS has revealed the appearance of new peaks in the N 1s core level spectrum at a lower binding energy. researchgate.net This is indicative of charge transfer from the metal to the Alq3 molecules, specifically to the nitrogen atoms. researchgate.netjkps.or.kr In contrast, at the Al/Alq3 interface, evidence of a destructive chemical reaction has been observed. researchgate.net

The combination of UPS and XPS allows for the construction of detailed energy level diagrams at the interface. For instance, at the interface between Alq3 and the ferromagnetic material La0.7Sr0.3MnO3 (LSMO), photoemission studies have shown a shift of the N 1s and Al 2p core levels to lower binding energies with increasing Alq3 thickness, indicating a synchronous shift with the valence band features. utwente.nl

The table below presents a summary of findings from photoemission spectroscopy studies on Alq3 interfaces.

| Interface | Technique(s) | Key Findings | Reference(s) |

| Metal/Alq3 | UPS, XPS | Formation of interface dipole, gap states with low work function metals, charge transfer to N atoms. | capes.gov.brresearchgate.netresearchgate.netfudan.edu.cn |

| Al/LiF/Alq3 | UPS, XPS | LiF interlayer induces energy level lowering, enhancing electron injection. Formation of gap states and new N 1s peak. | jkps.or.krelsevierpure.com |

| Alq3/La0.7Sr0.3MnO3 | PES | Synchronous shift of core levels and valence band features, indicating a specific energy level alignment. | utwente.nl |

| Alq/AlOx/Alq | PES | Asymmetry in energy level alignment with respect to the AlOx interlayer. | iaea.org |

While photoemission spectroscopy probes the occupied electronic states, Inverse Photoemission Spectroscopy (IPES) is a complementary technique used to investigate the unoccupied electronic states, including the lowest unoccupied molecular orbital (LUMO). cnr.itwikipedia.orgkratos.com

In IPES, a beam of low-energy electrons is directed at the sample surface. wikipedia.org These electrons can populate the unoccupied electronic states above the Fermi level. When these electrons radiatively decay to lower-lying unoccupied states, they emit photons. cnr.itwikipedia.org The energy of these emitted photons is measured, providing a spectrum of the density of unoccupied states. wikipedia.orgkratos.com Due to the low kinetic energy of the incident electrons, IPES is a highly surface-sensitive technique. cnr.itwikipedia.org

IPES is typically performed in one of two modes: the isochromat mode, where the incident electron energy is scanned while detecting photons at a fixed energy, or the spectrograph mode, where the incident electron energy is fixed and the energy distribution of the emitted photons is measured. wikipedia.org

By combining UPS and IPES data, a complete picture of the electronic structure of a material, including its band gap (the energy difference between the HOMO and LUMO), can be obtained. kratos.com For Alq3, determining the position of the LUMO is crucial for understanding electron injection and transport properties. The combination of UPS and IPES allows for the direct measurement of the energy levels that govern the operation of Alq3-based devices.

The table below outlines the principles of IPES.

| Technique | Principle | Information Obtained |

| Inverse Photoemission Spectroscopy (IPES) | A beam of electrons is directed at a sample, populating unoccupied states. The subsequent radiative decay of these electrons emits photons, which are detected to map the unoccupied density of states. | Energy of the lowest unoccupied molecular orbital (LUMO) and other unoccupied electronic states. |

Charge Transport Phenomena

Electron and Hole Mobility Characterization in Thin Films

The ability of charge carriers—electrons and holes—to move through the Alq3 material is quantified by their mobility. In thin films, which are the functional form in most electronic devices, this mobility is influenced by the film's morphology and the presence of disorder.

Time-of-Flight (TOF) Measurements

Time-of-Flight (TOF) is a direct and widely used technique to measure the drift mobility of charge carriers in thin films. bohrium.comosti.gov In a TOF experiment, a sheet of charge carriers is generated near one electrode by a short pulse of light. An applied electric field then drives these carriers across the film to the opposite electrode. By measuring the time it takes for the carriers to traverse the film, the transit time, the mobility can be calculated.

Studies on Alq3 have consistently shown that it is predominantly an electron-transporting material, with electron mobilities significantly higher than hole mobilities. bohrium.comrsc.orgaip.orgresearchgate.net At room temperature and an electric field of 4x10^5 V/cm, the effective electron mobility in a 400 nm thick Alq3 film was measured to be 1.4x10^-6 cm²/V·s, while the hole mobility was approximately two orders of magnitude lower at 2x10^-8 cm²/V·s. bohrium.comosti.gov The mobility of both carriers is observed to be strongly dependent on the electric field and temperature, a characteristic feature of disordered organic materials. bohrium.comosti.gov

The nature of the TOF transient photocurrent can also provide insights into the transport mechanism. In many cases, Alq3 exhibits dispersive transport, characterized by a photocurrent that decays over a long period without a clear plateau. bohrium.comd-nb.info This indicates a wide distribution of transit times for the charge carriers. However, under certain preparation conditions, non-dispersive transport with a distinct plateau in the photocurrent has also been observed, particularly for holes. aip.orgresearchgate.net

| Carrier Type | Mobility (cm²/V·s) | Electric Field (V/cm) | Temperature (K) | Film Thickness (nm) | Reference |

|---|---|---|---|---|---|

| Electron | 1.4 x 10⁻⁶ | 4 x 10⁵ | Ambient | 400 | bohrium.comosti.gov |

| Hole | 2 x 10⁻⁸ | 4 x 10⁵ | Ambient | 400 | bohrium.comosti.gov |

| Hole | 10⁻⁹ - 10⁻⁸ | 0.6 - 1.3 x 10⁶ | 298 | Not Specified | aip.orgresearchgate.net |

| Electron | ~1 x 10⁻⁵ | 3.9 x 10⁵ - 1.3 x 10⁶ | 295 | 150 | ibm.comresearchgate.net |

Impedance Spectroscopy for Charge Transport Analysis

Impedance spectroscopy is another powerful, non-destructive technique used to investigate charge transport dynamics in organic semiconductors. d-nb.inforesearchgate.net By applying a small AC voltage over a range of frequencies to a device under a DC bias, the complex impedance can be measured. This allows for the separation of different physical processes occurring within the device, such as charge injection, transport, and trapping.

When applied to Alq3 under space-charge limited conduction (SCLC) conditions, impedance spectroscopy has revealed the dispersive nature of electron transport. d-nb.info The analysis of the frequency-dependent capacitance and conductance provides information about the distribution of charge carrier transit times. A key finding from these studies is that the dispersion parameter, which quantifies the degree of disorder, is largely independent of temperature. d-nb.info This strongly suggests that positional disorder, rather than energetic disorder, is the primary factor governing the dispersive transport of electrons in Alq3. d-nb.info

Mechanisms of Charge Transport in Disordered and Crystalline Phases

The charge transport in Alq3, whether in its amorphous (disordered) or crystalline form, is fundamentally a process of charge carriers moving from one molecule to the next. The efficiency of this process is dictated by the molecular packing and the electronic coupling between adjacent molecules.

Hopping Transport Models

In disordered organic solids like Alq3, charge transport is typically described by hopping models. rsc.org In this picture, charge carriers are localized on individual molecules and "hop" to neighboring molecules. The rate of this hopping is determined by several factors, including the distance between molecules, their relative orientation, and the energy difference between the initial and final states.

Theoretical simulations based on hopping transport have successfully predicted electron mobilities in both crystalline and disordered phases of Alq3. rsc.orgkit.edu These models, which often employ density functional theory to calculate the electronic couplings between molecules, have shown that electron mobilities can be orders of magnitude higher in the crystalline phase (~1 cm²/V·s) compared to the disordered phase (~10⁻⁴ cm²/V·s). rsc.orgkit.edu A significant finding is that the electron mobility is predicted to be over two orders of magnitude greater than the hole mobility, a result that aligns well with experimental observations. rsc.orgkit.edu This difference is attributed to the larger spatial extent of the lowest unoccupied molecular orbital (LUMO), which facilitates electron hopping, compared to the highest occupied molecular orbital (HOMO), which is involved in hole transport. kit.edunih.gov

Space-Charge Limited Conduction (SCLC) Regimes

When the number of injected charge carriers into a material exceeds its intrinsic charge carrier density, the current becomes limited by the space charge created by the injected carriers themselves. researchgate.net This is known as the space-charge limited current (SCLC) regime. The current-voltage (I-V) characteristics in this regime provide valuable information about the charge carrier mobility and the presence of traps.

Role of Energetic and Positional Disorder

Disorder is an inherent feature of amorphous thin films and plays a crucial role in charge transport. There are two primary types of disorder:

Energetic Disorder: This refers to the variation in the site energies of the molecules, creating a distribution of energy levels for the charge carriers. This is often modeled as a Gaussian distribution of states.

Positional Disorder: This arises from the lack of long-range order in the arrangement of molecules, leading to variations in the distances and relative orientations between neighboring molecules. This is also referred to as off-diagonal disorder.

In Alq3, both types of disorder are present, but their relative importance in limiting charge transport has been a subject of investigation. As mentioned earlier, impedance spectroscopy studies have indicated that positional disorder is the dominant mechanism for the dispersive transport of electrons. d-nb.info This means that the variations in the electronic coupling between molecules due to their disordered arrangement are more significant in creating a wide range of hopping times than the variations in their energy levels. Simulations have also suggested that charge transport in disordered Alq3 is not uniform but is dominated by a few highly conducting pathways formed by favorably arranged molecules. rsc.orgkit.edu

| Phenomenon/Model | Key Characteristics | Dominant in Alq3 | Supporting Evidence |

|---|---|---|---|

| Hopping Transport | Charge carriers move between localized molecular sites. | Yes, for both electrons and holes. | Theoretical simulations, experimental mobility data. rsc.orgkit.edu |

| Space-Charge Limited Conduction (SCLC) | Current is limited by injected charge carriers. I-V characteristics provide mobility and trap information. | Yes, under appropriate injection conditions. | Impedance spectroscopy, I-V measurements. d-nb.inforesearchgate.net |

| Energetic Disorder | Variation in molecular energy levels. | Present, but less dominant for electron transport. | Temperature-dependent mobility studies. rsc.org |

| Positional Disorder | Variation in intermolecular distances and orientations. | Dominant for dispersive electron transport. | Temperature-independent dispersion parameter from impedance spectroscopy. d-nb.info |

Trap State Characterization and Their Influence on Charge Transport

In the realm of organic semiconductors, the presence of trap states, which are localized electronic states within the bandgap, profoundly influences charge transport and, consequently, device performance. fluxim.commdpi.com For Aluminium tris(quinolin-8-olate) (Alq3), a cornerstone material in Organic Light-Emitting Diodes (OLEDs), understanding the nature, density, and energetic distribution of these traps is critical. researchgate.netresearchgate.net Traps can originate from various sources, including intrinsic structural disorder and extrinsic impurities. fluxim.com In Alq3, both positional and energetic disorder are considered to contribute to its charge transport characteristics. d-nb.info

The characterization of these trap states is accomplished through a variety of experimental techniques. Among the most common are Space Charge Limited Current (SCLC) measurements, Thermally Stimulated Current (TSC), and Impedance Spectroscopy. fluxim.comresearchgate.net Each of these methods provides valuable, though sometimes differing, insights into the trap parameters. For instance, SCLC analysis can be used to estimate the trap density, while TSC is effective in determining the energetic depth of the traps. fluxim.comresearchgate.net Impedance spectroscopy, on the other hand, allows for the distinction between the effects of hopping transport and charge carrier trapping. d-nb.info Other methods, such as Thermally Stimulated Luminescence (TSL), have also been employed to probe the trap state distributions in Alq3. researchgate.net

Research has shown that Alq3 possesses a significant distribution of trap states. researchgate.net For example, using TSL, three distinct peaks have been observed over a temperature range of 8 to 300 K, with one peak at 156 K being modeled as a distribution of trap states from 0.13 eV to 0.25 eV. researchgate.net Studies combining SCLC and TSC methods have estimated trap depths to be around 0.80 eV with trap densities in the range of 1.4×10¹⁵ cm⁻³ to 1.0×10¹⁷ cm⁻³. researchgate.net The presence of such deep trap states is significant enough to influence carrier transport and the recombination processes within Alq3-based devices. researchgate.net

The influence of these traps on charge transport is multifaceted. A primary effect is the reduction of the effective charge carrier mobility due to multiple trapping and de-trapping events. fluxim.com These trapping phenomena can lead to non-linear electrical characteristics and a distortion of the electric field distribution within the material. researchgate.net The current-voltage (J-V) characteristics of Alq3-based devices have been successfully modeled based on trapped charge-limited conduction. researchgate.net This model suggests that during operation, changes in the J-V curve and external quantum efficiency can be explained by the evolution of a narrow Gaussian distribution of localized trap states below the Lowest Unoccupied Molecular Orbital (LUMO) of Alq3. researchgate.net The depth of these electron trap states formed during device aging has been estimated to be approximately 0.25 eV below the LUMO. researchgate.net

Furthermore, the presence of extrinsic factors, particularly moisture, has been identified as a critical contributor to trap formation in Alq3. researchgate.nethkbu.edu.hk While pristine Alq3 can exhibit essentially trap-free, non-dispersive electron transport, exposure to moisture can induce charge traps, leading to a significant reduction in electron mobility. researchgate.nethkbu.edu.hk In contrast, exposure to oxygen at lower dosages does not produce a noticeable change in mobility but is thought to act as charge scattering centers at higher concentrations. researchgate.nethkbu.edu.hk The hydrolysis of Alq3, a reaction with water, is a significant chemical degradation pathway that can create products that act as traps. rsc.org Computational studies have shown that the energy barrier for this hydrolysis reaction is lowered when the Alq3 molecule is in a cationic state, suggesting that charge imbalance during device operation can promote chemical degradation and trap formation. rsc.org This degradation is also associated with a decrease in the lifetime of the Alq3 excited states, with the degradation products acting as luminescence quenchers. researchgate.net

The following tables present a summary of research findings on trap state characterization in Aluminium tris(quinolin-8-olate).

Table 1: Trap State Characterization in Alq3

| Characterization Method | Parameter | Value | Reference |

|---|---|---|---|

| Thermally Stimulated Luminescence (TSL) | Trap State Distribution | 0.13 - 0.25 eV | researchgate.net |

| Space Charge Limited Current (SCLC) & Thermally Stimulated Current (TSC) | Trap Depth | 0.80 eV | researchgate.net |

Table 2: Trap Density in Alq3

| Characterization Method | Trap Density (cm⁻³) | Reference |

|---|---|---|

| Space Charge Limited Current (SCLC) | 1.0×10¹⁷ | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for understanding the intricacies of Alq3. These methods allow for detailed analysis of the molecule's electronic structure and its response to electronic excitation.

DFT calculations have been instrumental in characterizing the ground state properties of Alq3. Studies have focused on the two geometric isomers, meridional (mer) and facial (fac), revealing significant differences in their electronic behavior. ibm.com For the more stable meridional isomer, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are predominantly localized on the phenoxide and pyridyl sides of the quinolinolate ligands, respectively. wayne.edu This localization is a key factor in understanding charge injection and transport processes. The calculated ground-state dipole moment for mer-Alq3 is approximately 5.51 D. wayne.edu